Product packaging for 2-Methyl-2-nitro-1-propanol(Cat. No.:CAS No. 76-39-1)

2-Methyl-2-nitro-1-propanol

Cat. No.: B147314
CAS No.: 76-39-1
M. Wt: 119.12 g/mol
InChI Key: MVGJRISPEUZYAQ-UHFFFAOYSA-N
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Description

Contextualization within Nitroalcohol Chemistry and its Research Significance

Nitroalcohols, also known as β-nitroalcohols, are characterized by the presence of a hydroxyl group and a nitro group on adjacent carbon atoms. This class of compounds is of considerable interest in organic chemistry due to the synthetic versatility of the nitro group, which can be transformed into a variety of other functional groups, including amines and carbonyls. numberanalytics.comwikipedia.org The primary route to synthesizing nitroalcohols is the nitroaldol or Henry reaction, a classic carbon-carbon bond-forming reaction first described by Louis Henry in 1895. numberanalytics.comwikipedia.org

The significance of 2-Methyl-2-nitro-1-propanol lies in its role as a key building block. Its most prominent application is as a precursor in the synthesis of 2-amino-2-methyl-1-propanol (B13486) (AMP), a widely used additive in the formulation of paints, coatings, and metalworking fluids. chemicalbook.comgoogle.com The hydrogenation of the nitro group in this compound directly yields AMP. chemicalbook.com

Furthermore, this compound is recognized as a formaldehyde-releasing agent. google.com Under certain conditions, it can undergo a retro-Henry reaction to release formaldehyde (B43269), a property that has been explored in various industrial applications, including its use as a biocide and as an adhesion promoter for tire cords. google.comnih.gov The controlled release of formaldehyde is a subject of ongoing research, particularly in the context of developing cross-linking agents for polymers. nih.gov

Evolution of Research Themes and Challenges for this compound

Research surrounding this compound has evolved significantly since the initial discovery of the Henry reaction. Early research focused on establishing the fundamental reactivity and synthetic utility of nitroalcohols. Over the years, the focus has shifted towards optimizing the synthesis of specific compounds like this compound for industrial-scale production.

A primary and persistent challenge in the synthesis of this compound via the Henry reaction is the control of side reactions and the purification of the final product. The reaction of 2-nitropropane (B154153) with formaldehyde is reversible, and the product can be prone to decomposition. wikipedia.orgnih.gov Historically, the high water solubility and low melting point of this compound made its economical recovery from aqueous reaction mixtures a significant hurdle. google.com This led to research into improved crystallization and purification methods, including the use of non-solvent liquids and treatments to remove impurities like residual formaldehyde. google.com

Modern research themes are centered on the development of more efficient and environmentally benign synthetic methodologies. This includes the exploration of heterogeneous catalysts, such as ion-exchange resins like Ambersep 900 OH, to simplify catalyst removal and recycling. researchgate.net The use of solvent-free reaction conditions is another area of active investigation, aiming to reduce the environmental impact of the synthesis. researchgate.net

Furthermore, the potential for stereoselective synthesis of nitroalcohols has been a major driver of research in the broader field of the Henry reaction. psu.edunumberanalytics.com While this compound itself is achiral, the development of asymmetric catalytic systems for the Henry reaction has opened up new possibilities for the synthesis of complex, chiral molecules. psu.edu

A significant research challenge that remains is the potential for the retro-Henry reaction, leading to the release of formaldehyde. nih.gov While this property is utilized in some applications, it can also be an undesirable side reaction, affecting the yield and purity of the desired product. Understanding and controlling the conditions that favor the forward reaction over the retro-reaction is a key area of ongoing study. almacgroup.com Additionally, the atmospheric degradation of related amino alcohols, such as AMP, has been studied, revealing complex reaction pathways that can lead to the formation of various atmospheric byproducts. whiterose.ac.uknih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B147314 2-Methyl-2-nitro-1-propanol CAS No. 76-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-nitropropan-1-ol
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InChI

InChI=1S/C4H9NO3/c1-4(2,3-6)5(7)8/h6H,3H2,1-2H3
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InChI Key

MVGJRISPEUZYAQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CO)[N+](=O)[O-]
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Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID8026436
Record name 2-Methyl-2-nitro-1-propanol
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Molecular Weight

119.12 g/mol
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Physical Description

Liquid, Colorless solid; [CHEMINFO]
Record name 1-Propanol, 2-methyl-2-nitro-
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Record name 2-Methyl-2-nitro-1-propanol
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Vapor Pressure

0.09 [mmHg]
Record name 2-Methyl-2-nitro-1-propanol
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CAS No.

76-39-1
Record name 2-Methyl-2-nitro-1-propanol
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Record name 2-METHYL-2-NITRO-1-PROPANOL
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Advanced Synthetic Methodologies and Reaction Engineering for 2 Methyl 2 Nitro 1 Propanol

Optimized Synthesis Routes from 2-Nitropropane (B154153) and Formaldehyde (B43269)

The synthesis of 2-methyl-2-nitro-1-propanol is conventionally achieved through the reaction of 2-nitropropane with formaldehyde in a basic medium. google.com This reaction, a formylation process, has been the subject of significant optimization to enhance yield, purity, and process efficiency. google.comgoogle.com

Catalytic Formylation in Concentrated Media

A key advancement in the synthesis of this compound involves conducting the formylation reaction in a concentrated medium. google.comgoogle.com This approach minimizes the use of solvents, which simplifies downstream processing by eliminating steps like concentration and selective extraction. google.com By reacting 2-nitropropane and formaldehyde in a nearly 1:1 molar ratio, high yields of crystalline this compound with purities exceeding 95% can be achieved directly from the neutralized reaction mixture. google.com The reaction is typically carried out with agitation at temperatures between 40°C and 58°C. google.comgoogle.com The use of a concentrated medium not only streamlines the process but also contributes to a more economical and environmentally friendly synthesis. google.com

Influence of Basic Catalysts and pH Control on Reaction Yields and Purity

The choice of catalyst and careful control of pH are critical for maximizing the yield and purity of this compound. google.com While various basic catalysts can be employed, including alkali or alkaline-earth metal hydroxides, basic ion exchange resins, and tertiary amines, inorganic basic catalysts are particularly effective. google.com Sodium hydroxide (B78521) and potassium hydroxide are commonly used. google.com The catalyst is typically used in catalytic amounts, ranging from 1 to 10 milliequivalents per mole of 2-nitropropane. google.comgoogle.com

Maintaining the pH of the reaction medium between 7 and 11 is crucial for the reaction to proceed efficiently. google.comgoogle.com Optimal results, leading to high yields and purity, are often observed when the pH is maintained between 8 and 9. google.com After the reaction is complete, the mixture is neutralized with an acid, such as hydrochloric acid or stearic acid, to a pH of 4 to 5, which facilitates the crystallization of the product upon cooling. google.com

Recent research has also explored the use of solid base catalysts, such as Ca-Al-LDHs (Layered Double Hydroxides). xdhg.com.cn These catalysts have shown high activity and selectivity, with the conversion rate of 2-nitropropane reaching 96.2% and the selectivity for this compound reaching 99% under optimized conditions. xdhg.com.cn A significant advantage of these solid catalysts is their reusability, with the product yield remaining above 60% even after 20 cycles. xdhg.com.cn

Catalyst SystemMolar Ratio (2-Nitropropane:Formaldehyde)TemperaturepHYieldPuritySource
Inorganic Basic Catalyst (e.g., NaOH, KOH)0.9:1 to 1.1:140-58°C7-11 (optimum 8-9)>95%>95% google.com
Ca-Al-LDHs Solid Base Catalyst1:270°CNot specified96.2% (conversion of 2-nitropropane)99% (selectivity) xdhg.com.cn

Development of Solvent-Free and Alcohol-Based Medium Syntheses

To further improve the environmental and economic aspects of the synthesis, solvent-free and alcohol-based medium approaches have been developed. google.comresearchgate.net Traditional methods often utilize aqueous or water-alcohol mediums, which necessitate energy-intensive evaporation and concentration steps. google.com

A patented method describes a process where an alkali catalyst is dissolved in an alcohol solvent, followed by the dissolution of paraformaldehyde. google.com This solution is then added to 2-nitropropane to initiate the reaction. google.com After neutralization with an acid and filtration, the product is obtained by reduced-pressure distillation. google.com This method avoids the issues associated with water evaporation and can achieve yields of up to 96.6%. google.com Various alcohols such as methanol, ethanol, propanol, and butanol can be used as the solvent. google.com

Solvent-free synthesis of related compounds, such as propargylic alcohols, has also been successfully demonstrated using catalysts like zinc oxide, suggesting potential for similar approaches in this compound synthesis. researchgate.net These methods offer advantages in terms of reduced waste and simplified product isolation. google.com

Derivatization Pathways and Related Synthetic Transformations

This compound serves as a valuable intermediate in the synthesis of other important organic compounds. researchgate.netdrugfuture.com Its functional groups, the nitro group and the hydroxyl group, allow for a variety of chemical transformations.

Reduction of Nitro Group to Amino Functionality

A primary derivatization pathway for this compound is the reduction of its nitro group to an amino group, yielding 2-amino-2-methyl-1-propanol (B13486). drugfuture.compatsnap.comguidechem.com This amino alcohol is a significant commercial product with applications in various industries. drugfuture.comguidechem.com

The reduction is typically carried out via catalytic hydrogenation. patsnap.comgoogle.com Various catalysts can be employed for this transformation, including Raney nickel, palladium on carbon (Pd/C), and ruthenium on a molecular sieve support. patsnap.comgoogle.com The reaction conditions, such as temperature and hydrogen pressure, are optimized to ensure complete conversion and high selectivity. For instance, using a ruthenium/molecular sieve catalyst, the reaction can be conducted at temperatures between 35°C and 55°C. patsnap.com

Starting MaterialProductCatalystKey Reaction TypeSource
This compound2-Amino-2-methyl-1-propanolRaney Nickel, Pd/C, Ruthenium/molecular sieveCatalytic Hydrogenation patsnap.comgoogle.com

Substitution Reactions for Molecular Modification

The hydroxyl group of this compound can undergo substitution reactions, allowing for further molecular modification. researchgate.net For example, the hydroxyl group can react with a primary amine to form a nitro amine, which can then be hydrogenated to produce a diamine. researchgate.net This two-step process provides a convenient route for the synthesis of diamines from nitro alcohols. researchgate.net

Additionally, the nitro group itself can be involved in substitution reactions under specific conditions. While direct nucleophilic substitution of the nitro group is challenging, transformations involving intermediates derived from the nitro group are possible.

Further research into the substitution reactions of this compound and its derivatives can open up pathways to a wider range of functionalized molecules with potential applications in various fields of chemistry.

Preparation of Related Nitroso Compounds as Synthetic Intermediates

The synthesis of nitroso compounds, particularly C-nitroso compounds, represents a significant area of research due to their utility as synthetic intermediates. While direct conversion of this compound to a nitroso derivative is not the most commonly cited pathway, the structurally related compound, 2-methyl-2-nitrosopropane, is a well-known and valuable intermediate, often used as a spin trapping agent for studying radical reactions. orgsyn.org Its preparation is typically achieved from precursors of this compound, such as 2-methyl-2-nitropropane (B1294617).

One established method involves the reduction of 2-methyl-2-nitropropane to N-tert-butylhydroxylamine, which is then oxidized to form the dimeric 2-methyl-2-nitrosopropane. orgsyn.org The reduction can be carried out using reagents like aluminum amalgam in a solvent mixture such as diethyl ether and water. orgsyn.org The subsequent oxidation of the N-tert-butylhydroxylamine to the target nitroso compound can be accomplished using oxidizing agents like sodium hypobromite (B1234621) at low temperatures. orgsyn.org

Table 1: Synthesis of 2-Methyl-2-nitrosopropane Dimer

Step Reactant Reagent Product Yield Melting Point
Reduction 2-Methyl-2-nitropropane Aluminum amalgam N-tert-Butylhydroxylamine - -
Oxidation N-tert-Butylhydroxylamine Sodium hypobromite 2-Methyl-2-nitrosopropane dimer 75-85% 80-81°C

Data sourced from Organic Syntheses Procedure. orgsyn.org

Other general methods for preparing C-nitroso compounds which could be applicable to related structures include the oxidation of primary amines. nih.gov For instance, tert-butylamine (B42293) can be oxidized using potassium permanganate (B83412) to yield 2-methyl-2-nitropropane, which serves as a precursor. orgsyn.org Alternatively, direct oxidation of amines using reagents like Caro's acid or peroxybenzoic acid has been shown to produce nitroso compounds. nih.gov The choice of oxidizing agent is crucial and can influence the product distribution, with some methods also yielding oximes as byproducts. nih.gov

The reaction of organometallic compounds with nitrosyl chloride also provides a route to C-nitroso compounds. For example, organolithium compounds have been successfully used to synthesize nitroso-ortho-carboranes at very low temperatures. nih.gov This highlights the breadth of synthetic strategies available for accessing nitroso intermediates, which are valuable for further chemical transformations.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and other nitro alcohols is a growing field of interest, aiming to reduce environmental impact and improve process efficiency. Key areas of focus include the use of environmentally benign catalysts, alternative reaction media, and energy-efficient reaction conditions.

A significant green approach involves the replacement of traditional homogeneous basic catalysts with heterogeneous, recyclable catalysts. For the synthesis of this compound via the hydroxymethylation of 2-nitropropane with formaldehyde, solid base catalysts like calcined Ca-Al layered double hydroxides (LDHs) have been successfully employed. xdhg.com.cn These catalysts exhibit high activity and selectivity, with the conversion of 2-nitropropane reaching 96.2% and selectivity for the desired product at 99% under optimized conditions. xdhg.com.cn A major advantage is the catalyst's stability, allowing it to be reused over 20 times with the product yield remaining above 60%. xdhg.com.cn

Table 2: Performance of Ca-Al-LDHs Catalyst in this compound Synthesis

Parameter Value
Catalyst Ca-Al-LDHs
Reaction Hydroxymethylation of 2-nitropropane
Optimal Temperature 70°C
Reaction Time 2 hours
Conversion of 2-nitropropane 96.2%
Selectivity for this compound 99%
Catalyst Reusability >20 times with >60% yield

Data sourced from Preparation of 2-nitro-2-methyl-1-propanol through hydroxymethylation over Ca-Al-LDHs solid base. xdhg.com.cn

Furthering the green methodology, ultrasound-assisted synthesis has emerged as a sustainable alternative for the Henry reaction, which is fundamental to producing nitro alcohols. The use of a nanosized mesoporous CuMgAl ternary oxide catalyst under ultrasonic irradiation in a solvent-free system represents a novel strategy. acs.org This method not only proceeds under mild conditions but also achieves excellent yields with 100% atom economy, a key principle of green chemistry. acs.org

Biocatalysis offers another powerful green alternative to traditional chemical methods. chemistryviews.org Enzymes can operate under mild conditions, often in aqueous media, and exhibit high regio- and stereoselectivity, which simplifies purification processes. nih.gov For the synthesis of chiral nitro alcohols, enzymes such as hydroxynitrile lyase have been shown to be effective. chemistryviews.org Plant-based biocatalysts, like Daucus carota (carrot) roots, have also been used for the enantioselective reduction of nitro ketones to the corresponding chiral nitro alcohols, providing valuable intermediates for complex syntheses in an environmentally friendly manner. nih.gov

The development of "one-pot" synthesis methods also aligns with green chemistry principles by reducing reaction steps, minimizing waste, and simplifying purification. A green synthesis for 2-amino-2-methyl-1-propanol (AMP-95) has been disclosed where this compound is generated as an intermediate without isolation. google.com This process uses cheap, readily available raw materials and is noted for its low environmental pollution and suitability for industrial production. google.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methyl 2 Nitro 1 Propanol

Atmospheric Chemistry and Oxidative Degradation Mechanisms

The atmospheric fate of 2-Methyl-2-nitro-1-propanol is primarily determined by its reactions with photochemically generated oxidants. While direct kinetic and mechanistic studies on the atmospheric oxidation of this compound are not extensively available in published literature, significant insights can be drawn from comprehensive studies on its structurally related reduction product, 2-amino-2-methyl-1-propanol (B13486) (AMP). The atmospheric degradation of AMP, particularly its reaction with the hydroxyl radical (OH), has been investigated in detail and serves as a crucial proxy for understanding the potential atmospheric behavior of similar C4 alcohol structures.

The gas-phase reaction with the hydroxyl (OH) radical is expected to be a dominant loss process for this compound in the troposphere. For the related compound, 2-amino-2-methyl-1-propanol (AMP), extensive theoretical and simulation chamber studies have elucidated the mechanism of its OH-initiated degradation. These studies are particularly relevant as they identify 2-methyl-2-(nitroamino)-1-propanol (B587109) as a minor primary product, directly linking the atmospheric oxidation of the amino compound to a nitro-functionalized species nih.govacs.orgnih.gov.

In the OH-initiated oxidation of AMP, the selectivity of the hydrogen abstraction is a critical factor determining the subsequent reaction pathways and final products. Theoretical calculations and analyses of temporal gas-phase product profiles have been used to determine the branching ratios for H-abstraction from the different functional groups within the AMP molecule nih.govwhiterose.ac.ukacs.org.

The reaction demonstrates significant site selectivity. Theoretical predictions at 298 K indicate that the primary site of attack is the -CH₂- group, accounting for the vast majority of the reaction, while abstraction from the -CH₃ and -NH₂ groups are minor channels. Abstraction from the -OH group is considered negligible under typical atmospheric conditions nih.govwhiterose.ac.ukacs.org. Experimental data derived from product profiles suggest a slightly different but broadly consistent distribution, with the -CH₂- group still being the major reaction site.

Table 1: Theoretical and Experimental Branching Ratios for H-Abstraction from 2-Amino-2-methyl-1-propanol (AMP) by OH Radicals at ~298 K
Abstraction SiteTheoretical Branching Ratio (%) whiterose.ac.ukExperimental Branching Ratio (%) whiterose.ac.uk
-CH₂- Group~9070
-NH₂ Group~524
-CH₃ Groups~56
-OH Group<0.1-

The radicals formed from the initial H-abstraction step in the oxidation of AMP react further, primarily with molecular oxygen (O₂), to form peroxy radicals (RO₂). These peroxy radicals can then react with nitric oxide (NO) or other RO₂ radicals, leading to a cascade of reactions that produce a variety of stable gas-phase products and can contribute to particle formation nih.govwhiterose.ac.uk.

Photo-oxidation experiments have identified several key primary and secondary products. The major gas-phase product is 2-amino-2-methylpropanal (B8471781), resulting from H-abstraction from the -CH₂- group. Minor primary products include propan-2-imine, formaldehyde (B43269), acetamide, and notably, the nitramine 2-methyl-2-(nitroamino)-1-propanol nih.govacs.orgnih.gov. The formation of this nitramine is significant as it represents a pathway where an amino group is transformed into a nitroamino group under atmospheric conditions. Secondary photo-oxidation of the primary imine products can lead to further degradation products nih.govacs.org.

Table 2: Identified Photo-oxidation Products from the OH-Initiated Degradation of 2-Amino-2-methyl-1-propanol (AMP)
Product TypeCompound NameChemical Formula
Major Primary Product2-amino-2-methylpropanalCH₃C(NH₂)(CH₃)CHO
Minor Primary ProductsPropan-2-imine(CH₃)₂C=NH
2-iminopropanol(CH₃)(CH₂OH)C=NH
AcetamideCH₃C(O)NH₂
FormaldehydeCH₂O
2-methyl-2-(nitroamino)-1-propanolCH₃C(CH₃)(NHNO₂)CH₂OH
Secondary ProductAcetaldehyde imineCH₃(CHO)C=NH

Source: Adapted from Tan et al. (2021) nih.govacs.org.

Nitroaromatic compounds are recognized as toxic pollutants, and their degradation in aqueous environments is of significant interest for wastewater treatment. While specific studies on this compound are limited, research on similar compounds like nitrophenols and nitrobenzene (B124822) demonstrates that advanced oxidation processes (AOPs) can be effective for their decomposition researchgate.net.

The Fenton reaction, which utilizes ferrous ions to catalyze the decomposition of hydrogen peroxide into highly reactive hydroxyl radicals, has been successfully applied to degrade aqueous solutions of nitrophenols researchgate.net. The mechanism involves the attack of these powerful OH radicals on the nitroaromatic compound, leading to its decomposition. The rate of degradation is dependent on factors such as the concentration of the target compound, ferrous salts, and hydrogen peroxide. It is plausible that a similar mechanism involving OH radicals would be effective in the degradation of this compound in contaminated water, breaking it down into smaller, less harmful substances.

OH-Initiated Reactions and Kinetics (referencing studies where 2-methyl-2-(nitroamino)-1-propanol is a product)

Reaction Mechanisms in Organic Synthesis

One of the most significant reactions of this compound in organic synthesis is its reduction to form 2-amino-2-methyl-1-propanol, an important industrial chemical google.com. The transformation of a nitro group to an amino group is a fundamental process in organic chemistry and can be achieved through various methods, with catalytic hydrogenation being the most common and industrially preferred route unacademy.com.

The mechanism for the reduction of an aliphatic nitro compound like this compound involves a six-electron reduction of the nitro group nih.gov. This transformation does not occur in a single step but proceeds through a series of intermediates. The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-N=O), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH). The final step is the reduction of the hydroxylamine to the corresponding primary amine (R-NH₂) nih.gov.

In catalytic hydrogenation, this process is mediated on the surface of a metal catalyst, typically Raney nickel, platinum, or palladium wikipedia.org. The mechanism involves several key steps wikipedia.orglibretexts.org:

Adsorption: Molecular hydrogen (H₂) and the nitro compound (this compound) are adsorbed onto the surface of the metal catalyst.

Dissociation: The H-H bond in molecular hydrogen is broken, and individual hydrogen atoms bind to the catalyst surface.

Stepwise Hydrogenation: The adsorbed nitro group is sequentially hydrogenated by the surface-bound hydrogen atoms, passing through the nitroso and hydroxylamine intermediates before the final amine product is formed.

Desorption: The final product, 2-amino-2-methyl-1-propanol, has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next reaction cycle.

Other reagents can also be used for this reduction, such as using an active metal like iron, tin, or zinc in the presence of a strong acid like HCl wikipedia.orgmasterorganicchemistry.com.

Stereochemical Aspects of Reactions Involving this compound

While this compound is an achiral molecule, lacking a stereogenic center, its chemical transformations can lead to the formation of chiral products. The stereochemical outcomes of such reactions are of significant interest in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. The stereochemistry of reactions involving this compound can be controlled through several strategies, including enzymatic resolutions, stereoselective reduction of the nitro group, and the use of chiral auxiliaries.

A primary pathway to a chiral derivative of this compound is through the reduction of its nitro group to an amine, which yields 2-amino-2-methyl-1-propanol. The carbon atom attached to the methyl, aminomethyl, and hydroxymethyl groups then becomes a chiral center. The stereoselective synthesis of this amino alcohol is a key consideration.

One of the most effective methods for achieving stereoselectivity in the synthesis of chiral alcohols is through biocatalysis. Enzymes such as alcohol dehydrogenases (ADHs) and lipases are widely used for their ability to catalyze reactions with high enantioselectivity.

For instance, the enzymatic kinetic resolution of racemic nitroalcohols has been demonstrated with compounds structurally similar to this compound. In a study on the dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol, lipase-catalyzed acylation was used to separate the enantiomers with high enantiomeric excess researchgate.netalmacgroup.comsemanticscholar.org. This approach involves the selective acylation of one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. While this compound itself is achiral, this method is highly relevant for its chiral derivatives.

The stereoselective reduction of α-nitro ketones to chiral β-nitroalcohols using ketoreductases (KREDs) has also been reported, with excellent conversions and enantioselectivities rsc.org. This demonstrates the potential for biocatalytic reduction of a prochiral center adjacent to a nitro group. In the case of this compound, the analogous reaction would be the stereoselective reduction of the nitro group itself.

Another powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. The hydroxyl group of this compound could be esterified with a chiral carboxylic acid, for example, to form a diastereomeric mixture of esters. These diastereomers could then be separated and the chiral auxiliary removed to yield an enantiomerically enriched product.

The Evans oxazolidinone auxiliaries are a well-known class of chiral auxiliaries used to control the stereochemistry of aldol (B89426), alkylation, and other reactions with high diastereoselectivity wikipedia.orgblogspot.com. While no specific examples of the use of Evans auxiliaries with this compound are prominently documented in the literature, the principle remains a viable synthetic strategy for the preparation of chiral derivatives.

The following table summarizes the potential stereochemical outcomes of reactions involving derivatives of this compound, based on studies of analogous compounds.

Reaction TypeSubstrate/ReactantCatalyst/AuxiliaryProductStereochemical OutcomeReference
Enzymatic Kinetic Resolution(±)-2-Methyl-2-nitrocyclohexanolLipase(1R,2R)-trans-2-Methyl-2-nitrocyclohexyl acetate>98% ee researchgate.netalmacgroup.comsemanticscholar.org
Stereoselective Bioreduction1-Aryl-2-nitro-1-ethanoneKetoreductase (KRED)(R)- or (S)-β-nitro alcoholUp to >99% ee rsc.org
Chiral Auxiliary Controlled Aldol ReactionN-acyloxazolidinoneEvans AuxiliarySyn or anti aldol adductHigh diastereoselectivity wikipedia.orgblogspot.com

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-Methyl-2-nitro-1-propanol, providing the means to separate it from complex mixtures and quantify its presence with high precision.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a robust method for the analysis of this compound. A typical method involves a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The separation is commonly achieved on a specialized reverse-phase column, such as a Newcrom R1, which is noted for its low silanol (B1196071) activity. sielc.com This liquid chromatography method is scalable, making it suitable not only for analytical quantification but also for preparative separation to isolate impurities. sielc.com

Method validation is a critical step to ensure the reliability of HPLC results. While specific validation data for this compound methods are not extensively published, the general principles of validation as applied to other chemical compounds would be followed. This includes assessing parameters such as linearity, accuracy, precision (intraday and interday), selectivity, and the limits of detection (LOD) and quantification (LOQ). pensoft.netbibliotekanauki.pl For instance, a validation process would demonstrate a linear relationship between the concentration of this compound and the detector response (e.g., r² > 0.999). researchgate.net

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

Parameter Condition Source
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
Application Analytical separation, impurity isolation, pharmacokinetics sielc.com
MS Compatibility Replace Phosphoric Acid with Formic Acid sielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) is an advantageous alternative. UPLC utilizes columns with smaller particle sizes (e.g., sub-2 µm) to achieve higher resolution and sensitivity with significantly shorter run times compared to traditional HPLC. sielc.comnih.gov The methodology for this compound can be adapted from HPLC to UPLC, often by using columns with smaller 3 µm particles, which are available for rapid applications. sielc.com The higher throughput of UPLC makes it particularly valuable in screening large numbers of samples or when rapid results are essential.

Mass Spectrometry (MS) Interfacing for High-Resolution Analysis

Interfacing liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound, combining the separation capabilities of LC with the mass-resolving power of MS for definitive identification. For compatibility with MS detectors, the mobile phase composition is crucial; non-volatile acids like phosphoric acid must be substituted with volatile alternatives such as formic acid. sielc.com

High-resolution mass spectrometry techniques, such as time-of-flight (TOF-MS), have been used in the analysis of the structurally related compound 2-amino-2-methyl-1-propanol (B13486), demonstrating the capability to identify and quantify degradation products with high accuracy. york.ac.ukacs.org Electron ionization mass spectrometry data for this compound is available, showing characteristic fragmentation patterns that can be used for its identification in GC-MS analysis. nist.govnih.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₄H₉NO₃ sielc.comnist.gov
Molecular Weight 119.121 g/mol sielc.comnist.gov
Top m/z Peaks (GC-MS) 55, 73, 31 nih.gov
MS-Compatible Mobile Phase Requires volatile modifiers like formic acid sielc.com

Advanced Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic methods are indispensable for probing the molecular structure and observing the dynamic behavior of this compound during chemical processes.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring (contextual from related amine studies)

While direct studies on this compound are limited, the application of in-situ Fourier Transform Infrared (FTIR) spectroscopy can be understood from research on the related amine, 2-amino-2-methyl-1-propanol (AMP). acs.org In-situ FTIR, particularly using Attenuated Total Reflectance (ATR) probes, allows for the real-time monitoring of chemical reactions in the liquid phase. acs.orgresearchgate.netunit.no

In studies of CO₂ capture by AMP, FTIR spectroscopy is used to track the progress of the reaction by monitoring the appearance and disappearance of specific vibrational bands. acs.orgresearchgate.net For example, the formation of carbamate (B1207046) and carbonate species, which are products of the reaction between the amine and CO₂, can be identified by their characteristic peaks in the IR spectrum. acs.orgresearchgate.net This technique enables the study of reaction kinetics and mechanisms without the need for sample extraction, providing a dynamic view of the chemical process. This methodology could be readily applied to monitor reactions involving this compound, such as its synthesis or degradation, by tracking changes in the vibrational modes of its nitro (-NO₂) and hydroxyl (-OH) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (contextual from related amine studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of molecular structures. Both 1H and 13C NMR spectra for this compound are available in spectral databases. nih.gov These spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Context from studies on the related compound, 2-amino-2-methyl-1-propanol (AMP), highlights the power of advanced NMR techniques. bohrium.comresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to elucidate the precise structure of reaction products and degradation compounds. bohrium.com For example, in the case of AMP, NMR was used to determine the composition of precipitates formed during CO₂ absorption. researchgate.net Similarly, for this compound, NMR would be essential for confirming its structure after synthesis and for identifying any impurities or byproducts. The chemical shifts and coupling constants in the 1H NMR spectrum and the chemical shifts in the 13C NMR spectrum provide a unique fingerprint of the molecule's structure. chemicalbook.com

Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for Gas-Phase Product Analysis

The mass spectrum reveals the relative abundance of different ion fragments, which are formed when the molecule is bombarded with electrons. The most significant peaks in the mass spectrum of this compound are summarized in the table below.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Plausible Fragment
43100C3H7+
4185C3H5+
3175CH3O+
2760C2H3+
3955C3H3+

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Furthermore, studies on the thermal decomposition of related tertiary nitrate (B79036) esters provide context for the potential gas-phase products of this compound. For instance, the thermolysis of 2-methyl-2-propanol nitrate has been shown to yield isobutylene (B52900) and nitric acid. uri.edu Research on the gas-phase pyrolysis of 2-nitropropane (B154153), another related compound, indicates that the decomposition primarily proceeds through the fission of the C-N bond. researchgate.net

X-ray Diffraction (XRPD) for Crystalline Phase Analysis

X-ray Powder Diffraction (XRPD) is a powerful technique for determining the crystalline structure of solid materials. For this compound (MNP), XRPD studies have been crucial in characterizing its low-temperature solid phase.

Research has established that the low-temperature form of this compound crystallizes in a monoclinic system with the space group P21/c. nist.gov The refinement of X-ray powder diffraction data has provided precise cell constants for this crystalline phase. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

The crystallographic data for the monoclinic phase of this compound at 293 K is presented in the following table.

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.195(3)
b (Å)19.116(7)
c (Å)16.598(7)
β (°)90.12(2)
Z (formula units per unit cell)12

Data obtained from single-crystal Weissenberg photographs and refined from X-ray powder diffraction data. nist.gov

This detailed structural information is fundamental for understanding the solid-state properties of this compound and how its molecules are arranged in a crystalline lattice.

Computational Chemistry and Theoretical Modeling of 2 Methyl 2 Nitro 1 Propanol Systems

Quantum Chemical Calculations for Energetics and Reaction Pathways

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and reactivity of molecules. nrel.gov These methods are used to calculate optimized geometries, reaction energies, and transition states, which are crucial for understanding reaction mechanisms. nrel.govbohrium.com

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying complex organic molecules. nrel.govarxiv.org It is employed to find the lowest energy structure (geometry optimization) of molecules and to refine their energies. arxiv.orgiphy.ac.cn

In theoretical studies, such as those investigating the atmospheric degradation pathways that can lead to the formation of 2-Methyl-2-nitro-1-propanol, specific DFT functionals are chosen for their proven reliability. acs.org For instance, the M06-2X hybrid meta-exchange-correlation functional is frequently used with large basis sets like aug-cc-pVTZ or def2-TZVP to obtain optimized geometries and energies for reactants, intermediates, transition states, and products. nrel.govwhiterose.ac.uk These calculations provide essential data, including enthalpies and Gibbs free energies, which are critical for predicting reaction thermodynamics and kinetics. nrel.govbohrium.com The choice of basis set is crucial, as increasing the size (e.g., from cc-pVDZ to cc-pV6Z) generally improves the accuracy of the calculated energies. arxiv.org

Table 1: Commonly Used DFT Functionals and Basis Sets

Functional/Basis SetTypical ApplicationReference
M06-2XGeometry optimization and thermochemistry for organic molecules. nrel.govwhiterose.ac.uk
UB3LYPGeometry optimization and electronic properties of radical cations and their complexes with alcohols. iphy.ac.cn
aug-cc-pVTZA large, augmented basis set used for high-accuracy energy and property calculations. acs.orgwhiterose.ac.uk
def2-TZVPA triple-zeta valence basis set with polarization, offering a good balance of accuracy and efficiency. nrel.gov

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, they provide higher accuracy for electronic structure calculations. qulacs.org Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" in quantum chemistry.

In studies of reaction mechanisms, high-level ab initio calculations, such as CCSD(T*)-F12a, are used to refine the energies of stationary points on the potential energy surface that were initially located using DFT. whiterose.ac.uk These highly accurate single-point energy calculations are then used as input for subsequent modeling, such as master equation calculations, to ensure the reliability of the predicted kinetics. whiterose.ac.uk

Master Equation Modeling of Complex Reaction Systems

For complex, multi-step chemical reactions, especially those occurring in the gas phase under varying pressure and temperature conditions, master equation modeling is an indispensable tool. whiterose.ac.ukarxiv.org The chemical master equation (CME) provides a probabilistic description of the time evolution of a chemical system. arxiv.org

In the context of atmospheric chemistry, where this compound can be a product, master equation calculations are used to simulate the kinetics of pivotal reaction steps. acs.orgnih.gov For example, software like MESMER (Master Equation Solver for Multi-Energy Well Reactions) is employed to model the pressure and temperature dependence of reaction rate coefficients. whiterose.ac.ukacs.org These models take input parameters, such as molecular geometries, vibrational frequencies, and energies, directly from ab initio and DFT calculations to simulate the behavior of the reaction system under specific conditions, such as those found in the troposphere. whiterose.ac.ukresearchgate.net

Kinetic Rate Coefficient Prediction and Sensitivity Analysis

A primary goal of theoretical modeling is the prediction of kinetic rate coefficients for elementary reactions. whiterose.ac.uk By combining quantum chemical calculations of the potential energy surface with master equation modeling, it is possible to predict rate coefficients as a function of temperature and pressure. acs.org

Sensitivity analysis is a critical component of this process. It involves systematically varying input parameters, such as the energy barriers (saddle point energies) of reaction steps, to assess their impact on the calculated rate coefficients and product branching ratios. nih.gov For example, a sensitivity analysis might show that varying a specific barrier height by ±2 kJ mol⁻¹ can change the calculated rate coefficient by as much as ∓45% and significantly alter the predicted branching ratios between different reaction pathways. nih.gov This analysis helps to identify the most critical steps in a reaction mechanism and to quantify the uncertainty in the theoretical predictions. nih.gov

Table 2: Example of Sensitivity Analysis in Reaction Modeling

Parameter VariedVariationEffect on Rate Coefficient (at 298 K)Effect on Branching RatiosReference
All Barrier Heights±2 kJ mol⁻¹∓45%Significant change in product distribution nih.gov
-NH₂ H-abstraction Barrier+4 kJ mol⁻¹+16%Branching to this pathway increases to 18.0% nih.gov
-NH₂ H-abstraction Barrier-4 kJ mol⁻¹-4%Branching to this pathway decreases to 1.0% nih.gov

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical behavior of substances in the condensed phase (liquids and solids). nih.gov MD simulations model the movements of atoms and molecules over time based on a molecular force field, which describes the potential energy of the system. uq.edu.au

For this compound, MD simulations can be used to predict bulk properties like density and heat of vaporization. nih.gov The development of an accurate force field is a prerequisite for reliable simulations. uq.edu.au The Automated Topology Builder (ATB) and Repository is a resource that can facilitate the development of such force fields for molecules like this compound, making them accessible for MD studies. uq.edu.au

Furthermore, specific research has utilized MD simulations to investigate the unique properties of this compound in its solid state. It is known to be a plastic crystal, a state of matter characterized by long-range positional order but short-range orientational disorder. MD simulations have been employed to predict and understand the barocaloric effects (temperature changes induced by pressure) in crystalline this compound, providing insights into its phase transitions and response to external stimuli. upc.edu

Applications in Advanced Organic Synthesis, Materials Science, and Environmental Technologies

Role as a Precursor in Pharmaceutical and Agrochemical Synthesis

2-Methyl-2-nitro-1-propanol is a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. guidechem.compubcompare.ai Its primary role is as a direct precursor to 2-amino-2-methyl-1-propanol (B13486) (AMP) through the hydrogenation of the nitro group. chemicalbook.com AMP is a widely used multifunctional additive in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals. chemicalbook.com

The compound's utility in organic synthesis stems from the reactivity of its functional groups, which allows for its use as a starting material in the production of other compounds. guidechem.com It is particularly noted for its role in advanced organic transformations and its unique reactivity in nitro-alcohol chemistry. pubcompare.ai While specific examples of its direct incorporation into final pharmaceutical or agrochemical products are not extensively detailed in the provided search results, its foundational role as an intermediate is well-established. guidechem.compubcompare.aichemicalbook.com For instance, related β-nitroalcohols have been investigated for therapeutic applications such as corneal cross-linking. nih.govnih.gov

Contributions to Specialty Chemicals, Polymer Science, and Cross-linking Formulations

In the realm of specialty chemicals, this compound is utilized as an intermediate in their production. pubcompare.ai Its application extends to polymer science, where it contributes to the development of advanced materials. pubcompare.ai

A notable application of this compound and its derivatives is in cross-linking formulations. Specifically, aliphatic β-nitroalcohols, a class of compounds that includes this compound, have been investigated for their potential in therapeutic corneoscleral cross-linking. nih.govnih.gov These compounds can function as formaldehyde (B43269) and nitrite (B80452) donors under physiological conditions, which induces the cross-linking of collagenous tissue. researchgate.net Studies have explored the chemical stability and corneal permeability of various β-nitroalcohols for this purpose. nih.govnih.govresearchgate.net The cross-linking efficacy is related to the number of formaldehyde-donating groups per molecule. nih.gov

Application AreaSpecific Role of this compound and its Derivatives
Specialty Chemicals Intermediate in the production of various specialty chemicals. pubcompare.ai
Polymer Science Utilized in the development of advanced polymer materials. pubcompare.ai
Cross-linking Formulations Investigated for therapeutic corneal collagen cross-linking as a formaldehyde and nitrite donor. nih.govnih.govresearchgate.net

Integration within Advanced Carbon Capture Technologies (via its derivative 2-amino-2-methyl-1-propanol, AMP)

The derivative of this compound, 2-amino-2-methyl-1-propanol (AMP), is a significant component in the development of advanced technologies for carbon capture, a critical strategy for mitigating greenhouse gas emissions. cranfield.ac.ukresearchgate.net AMP is considered a promising absorbent for CO2 due to its excellent absorption and desorption capacity, high loading capacity, and low cost. unit.no

AMP is utilized in amine-based solvents for post-combustion CO2 capture. bohrium.com As a sterically hindered primary amine, it exhibits a theoretical CO2 absorption capacity of one mole per mole of AMP. bohrium.com While it has a higher absorption capacity than the benchmark solvent monoethanolamine (MEA), its CO2 removal performance can be lower. bohrium.com To enhance its performance, AMP is often blended with other amines, such as piperazine (B1678402) (PZ). bohrium.comresearchgate.net These blended solvents, for example, an AMP/PZ mixture, have been shown to improve CO2 capture efficiency and reduce the energy required for solvent regeneration. bohrium.comntnu.no The use of AMP-based solvents can lead to a significant reduction in reboiler duty compared to MEA-based processes. cranfield.ac.ukresearchgate.net Studies have also explored tri-solvent systems, such as MEA-BEA-AMP, which have demonstrated superior performance in CO2 capture. acs.org

The use of AMP in large-scale carbon capture facilities necessitates an understanding of its atmospheric fate. unit.no Amines emitted from these plants can undergo photo-oxidation in the atmosphere, initiated by reactions with OH radicals. acs.orgacs.org The degradation of AMP in the atmosphere leads to the formation of various gas-phase products, with 2-amino-2-methylpropanal (B8471781) being a major product. acs.org A significant consequence of AMP's atmospheric chemistry is the formation of secondary aerosols. unit.noosti.gov Photo-oxidation experiments have shown that AMP degradation is accompanied by extensive particle formation, primarily consisting of AMP nitrate (B79036). unit.noacs.org This has implications for air quality and requires careful management of emissions from carbon capture plants.

To assess the viability and environmental impact of AMP-based carbon capture, extensive process modeling and emission evaluations are conducted. bioline.org.brcranfield.ac.uk Simulations using software like Aspen Plus® are used to model the performance of large-scale CO2 capture plants using AMP. bioline.org.br These models help in evaluating key parameters such as AMP emissions, degradation rates, and the formation of byproducts like ammonia. bioline.org.br For instance, one simulation indicated that for a large-scale plant, AMP emissions could be significant, and a substantial amount of AMP could be lost due to degradation. bioline.org.br Experimental studies in process development units have also been conducted to measure amine emissions from solvent blends like AMP/PZ, with results showing that emissions are influenced by factors such as solvent temperature. bohrium.com These modeling and experimental evaluations are crucial for optimizing the process, minimizing environmental impact, and ensuring the economic feasibility of the technology. cranfield.ac.uk

ParameterFinding from a Large-Scale Plant Simulation
AMP Emissions 3.04E+03 mg/Nm³ of CO2 lean flue gas
AMP Loss (Degradation) 37.88 kg/s
Highest Emitted Gas Ammonia
Highest Formed Gas Acetone

Table based on data from a specific equilibrium model simulation. bioline.org.br

Investigation of Barocaloric Properties in Plastic Crystal Phases

This compound exhibits significant barocaloric effects in its plastic crystal phase, making it a material of interest for solid-state cooling and heating applications. researchgate.net Plastic crystals are solids characterized by long-range positional order but short-range orientational disorder. The application of pressure can induce a phase transition in these materials, leading to a large change in entropy and temperature, which is the basis of the barocaloric effect.

Research has shown that this compound (referred to as MNP in some studies) displays colossal barocaloric effects near its ordered-to-plastic solid-solid phase transition. researchgate.net Upon the application of a pressure change of 100 MPa, it can exhibit an isothermal entropy change of approximately 400 J K⁻¹ kg⁻¹ and an adiabatic temperature change of about 5 K. researchgate.net These values are comparable to or exceed those of many other barocaloric materials. researchgate.netaps.org The significant sensitivity of the phase transition temperature to pressure is a key factor in its large barocaloric response. researchgate.net The study of such materials is part of a broader effort to develop more sustainable and environmentally friendly cooling technologies as an alternative to current vapor-compression refrigeration. researchgate.net

PropertyValue for this compound
Isothermal Entropy Change ≈ 400 J K⁻¹ kg⁻¹ (at 100 MPa pressure change)
Adiabatic Temperature Change ≈ 5 K (at 100 MPa pressure change)

Table based on data from barocaloric effect studies. researchgate.net

Environmental Fate and Ecotoxicological Research of 2 Methyl 2 Nitro 1 Propanol and Its Derivatives

Environmental Degradation Pathways and Transformation Products in Air and Water

2-Methyl-2-nitro-1-propanol (MNP) and its derivatives can enter the environment and undergo transformation through various chemical and physical processes. The primary degradation pathways include reactions in the atmosphere and breakdown in water.

In the atmosphere, MNP is expected to degrade, primarily through reactions with hydroxyl (OH) radicals. While direct studies on MNP's atmospheric degradation are limited, research on the structurally similar compound 2-amino-2-methyl-1-propanol (B13486) (AMP) provides significant insights. The OH-initiated degradation of AMP results in several smaller molecules. The major gas-phase product identified is 2-amino-2-methylpropanal (B8471781). acs.orgacs.org Minor products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde (B43269), and the nitramine derivative 2-methyl-2-(nitroamino)-1-propanol (B587109). acs.orgacs.orgnih.govwhiterose.ac.uk Given the structural similarities, it is plausible that the atmospheric degradation of MNP would also lead to the formation of smaller oxygenated and nitrated compounds, including formaldehyde and acetone. researchgate.netusn.no The persistence of nitroalkanes in the environment is generally considered low as they are degraded rapidly under most aerobic and anaerobic conditions. epa.gov

In aquatic environments, MNP can degrade through hydrolysis and photolysis. The hydrolysis of nitroalkanes is pH-dependent, occurring slowly in aqueous media. For MNP, hydrolysis is slow at a pH of 5 but accelerates at neutral and alkaline pH, with estimated half-lives of 3.4 days at pH 7 and 2.4 days at pH 9 at 25°C. epa.gov The decomposition of nitroalcohols can be initiated by a retro-nitroaldol reaction, which for MNP would yield formaldehyde and 2-nitropropane (B154153). who.intnumberanalytics.com

Photolysis, or degradation by sunlight, is another relevant pathway. MNP is likely to undergo slow photolysis in the atmosphere. who.int Experimental data on related nitroparaffins, such as nitromethane, nitroethane, and 1-nitropropane, show that they undergo degradation when exposed to a mercury vapor lamp. oecd.org The photodegradation of nitroaromatic compounds, a related class of chemicals, can be influenced by the presence of other organic molecules and water, leading to a variety of transformation products. nih.gov For instance, the photodegradation of 1-nitropyrene (B107360) yields products such as hydroxypyrene and hydroxynitropyrenes. nih.gov

The following table summarizes the potential transformation products of MNP in air and water based on studies of related compounds.

Environment Degradation Pathway Potential Transformation Products Supporting Evidence
Air OH Radical-Initiated OxidationFormaldehyde, Acetamide, Propan-2-imine, 2-Iminopropanol, 2-Methyl-2-(nitroamino)-1-propanolInferred from studies on 2-amino-2-methyl-1-propanol (AMP) acs.orgacs.orgnih.govwhiterose.ac.uk
Water HydrolysisFormaldehyde, 2-NitropropaneBased on the retro-nitroaldol reaction mechanism for nitroalcohols who.intnumberanalytics.com
Water PhotolysisSmaller oxygenated and nitrated compoundsGeneral behavior of nitroalkanes and nitroaromatic compounds who.intoecd.orgnih.gov

Bioaccumulation and Persistence Potential of its Degradation Products

The potential for a chemical to bioaccumulate, or build up in the tissues of living organisms, is a key factor in its environmental risk assessment. This potential is often estimated using the bioaccumulation factor (BAF) and is related to the substance's persistence in the environment.

For this compound (MNP), the estimated bioaccumulation factor is low, at 0.9. epa.gov This low BAF suggests that MNP itself is not likely to accumulate significantly in aquatic organisms. The low bioaccumulation potential is consistent with its high water solubility and low octanol-water partition coefficient (log Kow). regulations.gov

The bioaccumulation potential of MNP's degradation products will depend on their individual physical and chemical properties. Degradation products that are more water-soluble and less fat-soluble (lower log Kow) are generally less likely to bioaccumulate. For example, formaldehyde, a likely degradation product, is highly water-soluble and has a very low potential for bioaccumulation. Acetone, another potential degradation product, is also readily metabolized and not expected to bioaccumulate. researchgate.net

However, some transformation products could be more persistent and have a higher bioaccumulation potential than the parent compound. dokumen.pub The persistence of degradation products in the environment is influenced by their resistance to further breakdown through biological and chemical processes. While nitroalkanes are generally not considered persistent, the formation of more stable intermediates cannot be entirely ruled out without specific studies on the degradation products of MNP. epa.gov The assessment of persistence for chemical substances often relies on their degradation half-life in various environmental compartments like water, soil, and sediment. umweltbundesamt.de

The following table provides an overview of the estimated bioaccumulation and persistence potential of MNP and its likely degradation products.

Compound Estimated Bioaccumulation Factor (BAF) Log Kow Persistence Potential Rationale/Comments
This compound (MNP) 0.9 epa.gov-0.1 (estimated) nih.govLowHigh water solubility and low log Kow suggest low bioaccumulation. Generally low persistence for nitroalkanes. epa.govregulations.gov
Formaldehyde LowLowLowHighly reactive and biodegradable.
Acetone Low-0.24LowReadily metabolized and has low toxicity. researchgate.net
2-Nitropropane Low0.86Low to ModerateSlightly water-soluble and volatile. who.int
2-Methyl-2-(nitroamino)-1-propanol Data not availableData not availableUnknownPersistence would depend on its stability and susceptibility to further degradation.

Ecotoxicological Impact Assessment of Related Compounds and Degradants

The ecotoxicological impact of a chemical refers to its potential to cause harm to aquatic and terrestrial organisms. The assessment for this compound (MNP) and its derivatives involves evaluating the toxicity of the parent compound as well as its transformation products, as these can sometimes be more toxic than the original substance. dokumen.pub

MNP itself shows low acute toxicity to aquatic organisms. epa.gov However, the degradation products of nitro compounds can pose risks to ecosystems. For instance, studies on other chemicals have shown that transformation products can have a significant environmental impact. dokumen.pub The toxicity of nitroalkanes and their derivatives can vary depending on the specific structure of the compound. For example, 2-nitropropane is suspected of being a carcinogen and is hepatotoxic.

The ecotoxicity of some potential degradation products of MNP has been studied. Formaldehyde is known to be toxic to aquatic life at relatively low concentrations. The toxicity of degradation products from other industrial chemicals, such as phenylurea herbicides, has been shown to sometimes be greater than the parent compounds. researchgate.net

Research on the mycodegradation (degradation by fungi) of halogenated nitroaromatic compounds has demonstrated that while the parent compounds can be toxic, the degradation process can lead to a significant reduction in toxicity. researchgate.net This highlights the importance of understanding the entire life cycle of a contaminant in the environment.

The table below summarizes available ecotoxicity data for MNP and some related compounds.

Compound Test Organism Endpoint Toxicity Value (mg/L) Reference
This compound (MNP) Fish96-hr LC50>100 epa.gov
This compound (MNP) Daphnia magna48-hr EC50>100 epa.gov
This compound (MNP) Green algae72-hr EbC5010 - 100 epa.gov
Nitromethane Fish96-hr LC50127 (predicted) oecd.org
Nitromethane Daphnia magna48-hr EC50399 (predicted) oecd.org
Nitroethane Green algae72-hr EC50>456 oecd.org
1-Nitropropane Green algae72-hr EC506 oecd.org

It is important to note that while some degradation products may be less toxic, the formation of more hazardous substances is also a possibility. A comprehensive risk assessment must therefore consider the ecotoxicological profiles of the parent compound and its various transformation products.

Future Research Directions and Unexplored Avenues for 2 Methyl 2 Nitro 1 Propanol

Development of Novel Catalytic Systems for Sustainable Production

The conventional synthesis of 2-methyl-2-nitro-1-propanol involves the reaction of 2-nitropropane (B154153) with formaldehyde (B43269) in a basic medium. google.comgoogle.com This process, while effective, often relies on homogenous basic catalysts like sodium hydroxide (B78521) or tertiary amines and can require tedious purification steps, making it less economical and environmentally friendly. google.comgoogle.com Future research is directed towards developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Key Research Thrusts:

Heterogeneous Catalysts: A significant avenue of research is the replacement of homogeneous catalysts with solid, reusable heterogeneous catalysts. This would simplify product separation, reduce waste, and allow for continuous production processes. google.com Potential candidates include basic zeolites, functionalized mesoporous silicas, and mixed metal oxides, which could offer tailored active sites to enhance reaction rates and selectivity.

Photocatalysis: The application of photocatalysis for the reduction of nitro compounds is an emerging green and sustainable approach. thieme-connect.com Research could explore the use of semiconductor-based photocatalysts to drive the synthesis of this compound under mild conditions (low temperature and pressure), thereby reducing energy consumption. thieme-connect.com This method offers a pathway to valuable chemical scaffolds from nitro compounds, which are often considered environmental pollutants. thieme-connect.com

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of nitroalcohols presents a highly specific and environmentally benign alternative. Research into identifying or engineering enzymes that can catalyze the nitroaldol (Henry) reaction with high stereoselectivity could lead to the production of chiral derivatives of this compound, opening doors to new applications in asymmetric synthesis.

A Chinese patent describes a method using an alcohol solvent instead of an aqueous solution, which reduces energy consumption during the concentration phase and is more suitable for continuous industrial production. google.com Further optimization of such solvent systems, combined with advanced catalytic methods, represents a promising direction.

Exploration of Advanced Functional Material Applications

Beyond its role as a chemical intermediate, the unique structure of this compound, featuring both a nitro and a hydroxyl group, makes it an intriguing building block for advanced functional materials. ontosight.ai

Potential Application Areas:

Energetic Materials: Nitro compounds are fundamental to the field of energetic materials. orgchemres.org Derivatives of this compound are being explored for such uses. For instance, 2-methyl-2-nitro-1,3-diazidopropane (NMPA), synthesized from related starting materials, has been identified as a potential low-molecular-weight plasticizer for propellants and an ingredient for gas generators due to its high energy content and desirable physical properties. researchgate.net Future work could focus on synthesizing other high-nitrogen, high-oxygen derivatives for use as novel energetic plasticizers or oxidizers.

Barocaloric Materials: Recent research has highlighted the significant barocaloric response of this compound. scite.ai Barocaloric materials exhibit large thermal changes upon the application or removal of hydrostatic pressure, making them promising candidates for solid-state cooling and refrigeration technologies as an alternative to current vapor-compression systems. Further investigation into the phase transitions and caloric effects of this compound and its derivatives under varying pressures could optimize its performance for practical applications.

Specialty Polymers and Resins: The hydroxyl group of this compound allows for its incorporation into polymer backbones, while the nitro group can be used to tune the polymer's properties or as a site for further modification. Research could focus on creating specialty polymers with enhanced thermal stability, specific dielectric properties, or as resins for advanced composites. Its known use as a source of formaldehyde for cross-linking suggests its potential in developing novel thermosetting materials. researchgate.net

Interdisciplinary Research on Environmental Impact and Mitigation

The widespread use of nitro compounds in industry necessitates a thorough understanding of their environmental fate and potential toxicity. nih.govresearchgate.net While much of the existing research focuses on nitroaromatic compounds, the environmental impact of nitroaliphatic compounds like this compound and its precursors, such as 2-nitropropane, requires more dedicated investigation. nih.govindustrialchemicals.gov.auwho.int

Future Research Focus:

Atmospheric Chemistry: The amine derivative of this compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), is used in post-combustion CO2 capture, and its release into the atmosphere is a concern. nih.gov Studies on the atmospheric degradation of AMP have shown that it can lead to the formation of other compounds, including nitramines like 2-methyl-2-(nitroamino)-1-propanol (B587109). whiterose.ac.ukacs.org Interdisciplinary research involving atmospheric chemists and environmental scientists is crucial to model the atmospheric lifetime of this compound and its derivatives, identify degradation products, and assess their impact on air quality and potential for forming secondary organic aerosols. nih.govwhiterose.ac.uk

Biodegradation and Bioremediation: Nitroaromatic compounds are often recalcitrant to degradation in the environment. researchgate.net Research is needed to determine the biodegradability of this compound in soil and water systems. Identifying microbial strains or consortia capable of degrading this compound could lead to effective bioremediation strategies for contaminated sites. mdpi.comcswab.org Studies have shown that biological treatment methods can be cost-effective and environmentally friendly for managing wastewater containing nitroaromatic compounds, and similar approaches could be developed for nitroaliphatic pollutants. mdpi.com

Mitigation Technologies: Research into advanced oxidation processes (AOPs), adsorption on novel materials, and other physicochemical treatment methods can provide effective strategies for removing this compound from industrial wastewater. researchgate.net A comparative analysis of different mitigation technologies will be essential to develop sustainable and economically viable solutions for industries using this compound.

Integration of Machine Learning and AI in Compound Design and Reaction Optimization

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design and synthesis. researchgate.net These computational tools offer powerful new avenues for accelerating research and development related to this compound.

Prospective AI Applications:

Catalyst Discovery: Machine learning models can be trained on large datasets of catalytic reactions to predict the performance of new catalysts. mdpi.com This approach can accelerate the discovery of novel heterogeneous or enzymatic catalysts for the sustainable production of this compound, moving beyond traditional trial-and-error experimentation.

Reaction Optimization: AI-driven platforms can efficiently explore the multi-dimensional parameter space of a chemical reaction (e.g., temperature, pressure, solvent, catalyst loading) to identify optimal conditions for maximizing yield and minimizing byproducts. preprints.orgacs.org Applying these algorithms to the synthesis of this compound could significantly improve process efficiency and reduce costs. preprints.org

Novel Compound Design: AI and machine learning can be used to design new derivatives of this compound with tailored properties. nih.gov By establishing quantitative structure-property relationships (QSPR), algorithms can predict the properties (e.g., energy density, barocaloric effect, bioactivity) of virtual compounds, guiding synthetic chemists toward the most promising candidates for advanced materials or other applications. nih.govresearchgate.net This data-driven approach can streamline the discovery process, saving time and resources. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-nitro-1-propanol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via the reaction of nitroparaffins with formaldehyde under controlled alkaline conditions. Key parameters include temperature (maintained at 40–60°C), stoichiometric ratios of reactants, and catalyst selection (e.g., alkali hydroxides). Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product, followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Yield optimization requires monitoring pH and reaction time to minimize side products like nitroalcohol dimers.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., -NO₂ at ~1540 cm⁻¹, -OH stretch at 3300–3500 cm⁻¹).
  • ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., tertiary -CH₃ at δ 1.2–1.4 ppm, -NO₂ adjacent carbons at δ 80–90 ppm).
  • LC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with methanol/water mobile phases. Reference standards (e.g., USP-grade nitroalcohols) are critical for calibration .

Advanced Research Questions

Q. How do structural modifications of this compound influence its acute toxicity profile in mammalian models?

  • Methodological Answer : Comparative studies using structural analogues (e.g., 2-nitropropane, 1-nitrobutane) reveal that tertiary branching in this compound reduces acute toxicity (rat LD₅₀ = 845–1480 mg/kg vs. 2-nitropropane LD₅₀ = 100–250 mg/kg). Mechanistic studies suggest slower metabolic activation due to steric hindrance, reducing reactive intermediate formation. Experimental designs should include histopathology (e.g., liver/kidney sections) and glutathione depletion assays to assess oxidative stress .

Q. What computational approaches are suitable for predicting the environmental persistence of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using software like EPI Suite™. Input parameters include logP (estimated 0.8–1.2), nitro group reactivity, and hydrolysis half-life (experimentally derived at pH 7–9). Molecular dynamics simulations can predict soil adsorption coefficients (Koc), validated against experimental biodegradation data under aerobic/anaerobic conditions .

Q. How should researchers resolve contradictions in reported LD₅₀ values for this compound?

  • Methodological Answer : Discrepancies (e.g., 845 vs. 1480 mg/kg in rats) may arise from variations in administration routes (oral vs. dermal) or animal strains (Sprague-Dawley vs. Wistar). Meta-analyses should standardize protocols:

  • Use OECD Test Guideline 423 for acute oral toxicity.
  • Control for vehicle solvents (e.g., corn oil vs. water) affecting bioavailability.
  • Validate results with in vitro hepatocyte viability assays .

Q. What experimental strategies mitigate risks when handling this compound in high concentrations?

  • Methodological Answer :

  • Exposure Limits : Adhere to the recommended OEL of 0.8 ppm (8-hour TWA) with real-time air monitoring using PID detectors.
  • Storage : Store at 2–8°C in amber glass bottles under nitrogen to prevent photolytic decomposition.
  • Spill Management : Neutralize spills with alkaline absorbents (e.g., sodium bicarbonate) to prevent exothermic reactions .

Q. What are the degradation pathways of this compound in aqueous systems, and how can intermediates be tracked?

  • Methodological Answer : Hydrolysis under acidic (pH <4) or alkaline (pH >10) conditions yields nitroalkanes and formaldehyde. Use LC-HRMS to detect transient intermediates (e.g., nitroso derivatives). Isotopic labeling (¹³C-formaldehyde) and radical scavengers (e.g., TEMPO) clarify reaction mechanisms. Half-life studies at 25°C show t₁/₂ = 48–72 hours at pH 7 .

Tables for Key Data

Property Value Reference
Molecular Weight119.12 g/mol
LD₅₀ (Rat, Oral)845–1480 mg/kg
Recommended OEL0.8 ppm (8-hour TWA)
Hydrolysis Half-Life (pH 7)48–72 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.